5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one
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Overview
Description
5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one is a heterocyclic compound that features a bromine atom and a thiophene ring fused with a cycloheptane ring
Preparation Methods
The synthesis of 5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one typically involves a series of Friedel–Crafts reactions. These reactions are carried out using specific catalysts and reagents to achieve the desired product. For instance, the compound can be synthesized by dehydrobromination of αα-dibromocycloheptanones using lithium salts in boiling dimethylformamide . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the thiophene ring, the compound readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential cytotoxic agents.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one include:
5,6,7,8-Tetrahydro-4H-cyclohepta[b]furan-4-one: This compound features an oxygen atom instead of sulfur and exhibits different reactivity and applications.
5,6,7,8-Tetrahydro-4H-cyclohepta[b]pyridin-4-one: This compound contains a nitrogen atom and is used in different medicinal chemistry applications.
The uniqueness of this compound lies in its bromine and sulfur atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
63244-44-0 |
---|---|
Molecular Formula |
C9H9BrOS |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
5-bromo-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-one |
InChI |
InChI=1S/C9H9BrOS/c10-7-2-1-3-8-6(9(7)11)4-5-12-8/h4-5,7H,1-3H2 |
InChI Key |
NZNHNBUYCOGCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=C(C1)SC=C2)Br |
Origin of Product |
United States |
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